1-Aminocyclobutanecarboxamide

Overview

Description

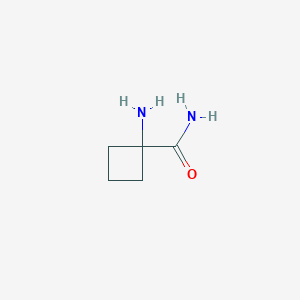

1-Aminocyclobutanecarboxamide is a compound with the molecular formula C5H10N2O . It is also known as 1-aminocyclobutane-1-carboxamide hydrochloride .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, there are general methods for direct amidation reactions of a wide range of pharmaceutically relevant carboxylic acids and amines . These methods could potentially be applied to the synthesis of this compound.Molecular Structure Analysis

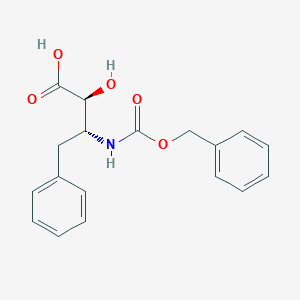

The InChI code for this compound is 1S/C5H10N2O.ClH/c6-4(8)5(7)2-1-3-5;/h1-3,7H2,(H2,6,8);1H . This indicates that the compound contains a cyclobutane ring with an amine (-NH2) and a carboxamide (-CONH2) functional group attached to it.Physical And Chemical Properties Analysis

This compound has a molecular weight of 114.15 and is solid in physical form . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Conformational Properties

1-Aminocyclobutanecarboxamide and its derivatives have been studied for their conformational properties. For instance, quantum mechanical calculations were used to determine the conformational preferences of a derivative of this compound, revealing that its backbone flexibility is limited due to the cyclic nature of its side chain (Casanovas et al., 2006).

Applications in Cancer Imaging

This compound has shown potential in cancer imaging, particularly in visualizing prostate cancer. Studies have focused on understanding its transport mechanism in prostate cancer cells and its fate after being transported into these cells (Okudaira et al., 2011). Other research has described common physiologic uptake patterns and variants in patients who had undergone PET scans using derivatives of this compound (Schuster et al., 2014).

Structural Studies and Synthesis

Research has also focused on the stereoselective synthesis and structural study of derivatives of this compound. These studies provide insights into the formation of strong intramolecular hydrogen bonds, which confer high rigidity to these molecules (Izquierdo et al., 2005). Additionally, the synthesis of novel boronated aminocyclobutanecarboxylic acid has been explored for potential use in neutron capture therapy (Kabalka & Yao, 2003).

Novel Synthesis Routes

Innovative synthesis routes for 1-Aminocyclobutanecarboxylic acid have been developed, showing prospects for industrial application (Zhi-feng, 2004).

Radiation Dosimetry and Diagnostic Applications

Studies on the radiation dosimetry of synthetic nonmetabolized amino acid analogues of this compound have been conducted to evaluate their whole-body radiation burden in humans. This is important for their application in diagnostic imaging (Nye et al., 2007). Additionally, comparisons of diagnostic performance for the detection of recurrent prostate carcinoma using PET/CT scans with derivatives of this compound have been made (Schuster et al., 2011).

Future Directions

While specific future directions for 1-Aminocyclobutanecarboxamide were not found in the search results, the compound could potentially be of interest in various areas of research given its unique structure. For instance, it could be explored in the context of drug development, given the pharmaceutical relevance of amines and carboxamides .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been evaluated for antagonism at excitatory amino acid receptor sites .

Mode of Action

It’s known that many aminoglycosides inhibit protein synthesis by promoting mistranslation and eliminating proofreading

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics and pharmacodynamics operate in a partnership that can be used to maximize a drug’s potential for increasing treatment efficacy, reducing side effects, and minimizing drug interactions .

Result of Action

Similar compounds have shown potent and selective antagonist activity at n-methyl-d-aspartate (nmda) receptor sites in neonatal rat motoneurones .

properties

IUPAC Name |

1-aminocyclobutane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4(8)5(7)2-1-3-5/h1-3,7H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILFUQGFSMYYME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

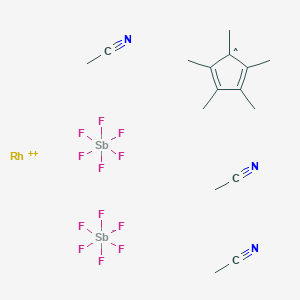

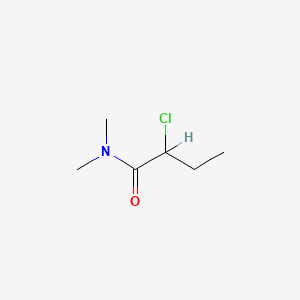

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B6593423.png)

![cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron](/img/structure/B6593444.png)

![(1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B6593453.png)

![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B6593467.png)

![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)